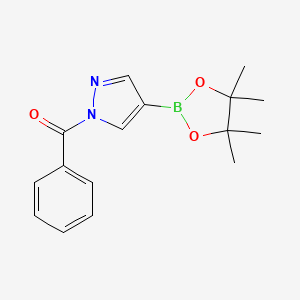

phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H19BN2O3 and its molecular weight is 298.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological properties based on recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₉H₂₁BO₃

- Molecular Weight : 314.18 g/mol

- CAS Number : 12158596

The presence of the boron-containing dioxaborolane moiety is crucial for its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including Suzuki coupling and potential interactions with biological targets.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of phenylboronic acid derivatives with pyrazole-based compounds. The synthesis typically involves:

- Formation of the Dioxaborolane : The initial step involves the preparation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Coupling Reaction : This intermediate is then coupled with a phenyl group using palladium-catalyzed reactions.

- Final Product Isolation : The final product is purified using standard organic synthesis techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key survival signaling pathways such as PI3K/Akt.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

- Boron Chemistry : The dioxaborolane moiety enhances interactions with biological nucleophiles such as thiols and amines.

- Pyrazole Interaction : The pyrazole ring may interact with specific receptors or enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone.

Key Findings:

- Tumor Volume Reduction : Average tumor volume decreased by 65% after treatment with 20 mg/kg/day.

- Survival Rates : Increased survival rates were observed in treated groups compared to controls.

Aplicaciones Científicas De Investigación

Organic Synthesis

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is extensively used as a building block in organic synthesis. Its boronic ester group allows for:

- Formation of Carbon-Carbon Bonds : Essential for creating complex organic molecules.

- Versatility in Coupling Reactions : Particularly in the Suzuki-Miyaura coupling process.

Medicinal Chemistry

This compound shows promise in the development of new pharmaceuticals:

- Anticancer Activity : Research indicates that boron-containing compounds can inhibit cell proliferation in cancer cell lines by disrupting microtubule formation and inducing apoptosis.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action.

Materials Science

This compound is also utilized in the production of advanced materials:

- Polymer Chemistry : It serves as a precursor for synthesizing high-performance polymers with tailored properties.

Research has highlighted the compound's role in:

- Drug Design : Investigating its potential as a scaffold for developing novel anticancer agents.

Propiedades

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)13-10-18-19(11-13)14(20)12-8-6-5-7-9-12/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUXCAJWZCHLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.